N4-Butyl-6-chloropyrimidine-2,4-diamine: A Comprehensive Technical Guide on Physical, Chemical, and Pharmacological Properties
N4-Butyl-6-chloropyrimidine-2,4-diamine: A Comprehensive Technical Guide on Physical, Chemical, and Pharmacological Properties
Executive Summary
In the landscape of small-molecule drug discovery, the pyrimidine-2,4-diamine scaffold is recognized as a highly privileged structure, frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors. N4-butyl-6-chloropyrimidine-2,4-diamine (CAS: 5457-91-0) represents a highly specialized, functionally versatile intermediate within this class[1]. By incorporating a lipophilic N4-butyl chain and retaining a reactive C6-chlorine handle, this molecule provides researchers with an ideal starting point for library diversification, particularly in the development of targeted therapies against kinases such as FAK, DYRK1A, and BTK[2][3][4]. This whitepaper details the physical properties, mechanistic utility, and self-validating synthetic protocols associated with this critical building block.
Chemical Identity & Structural Significance
N4-butyl-6-chloropyrimidine-2,4-diamine is a substituted pyrimidine derivative. Its parent compound, 6-chloropyrimidine-2,4-diamine (CAS: 156-83-2), is historically famous as the primary intermediate for the vasodilator Minoxidil[5]. However, the strategic addition of the N-butyl group at the 4-position fundamentally alters the molecule's physicochemical profile.
The structural anatomy of the molecule offers three distinct functional domains:
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The Pyrimidine-2,4-diamine Core: Acts as an adenine mimetic, forming essential hydrogen bonds with the hinge region of kinase active sites[2].
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The N4-Butyl Group: Serves as a lipophilicity enhancer. In biological systems, this aliphatic chain extends into solvent-exposed regions or hydrophobic sub-pockets, modulating the compound's overall LogP and improving cellular permeability[6].
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The C6-Chlorine Atom: An electron-deficient vector primed for downstream late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[4].
Physical and Chemical Properties
Understanding the baseline physical and chemical parameters is critical for predicting the compound's behavior in both synthetic workflows and biological assays. The quantitative data is summarized below[1][7].
| Property | Value |
| IUPAC Name | N4-butyl-6-chloropyrimidine-2,4-diamine |
| CAS Number | 5457-91-0 |
| Molecular Formula | C8H13ClN4 |
| Molecular Weight | 200.67 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Purity Standard | ≥ 90% (Typically verified via HPLC) |
| Solubility | Soluble in DMSO, Methanol, and Ethanol; sparingly soluble in water. |
| InChI Key | USOQULOSUZEEKY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CC(Cl)=NC(N)=N1 |
Mechanistic Role in Drug Discovery (Kinase Inhibition)
The rational design of kinase inhibitors relies heavily on exploiting the ATP-binding pocket. N4-butyl-6-chloropyrimidine-2,4-diamine is engineered to perfectly interface with this pocket.
When utilized as a core scaffold, the N1 nitrogen and the C2-amine act as a highly conserved hydrogen bond acceptor-donor pair, anchoring the molecule to key residues (e.g., Cys502 in Focal Adhesion Kinase or Leu241 in DYRK1A)[2][3]. The N4-butyl substitution is not merely structural; it actively alters the binding kinetics. By increasing the lipophilicity of the exocyclic amine, the butyl chain displaces ordered water molecules in the hydrophobic sub-pocket, driving binding affinity through favorable entropic gains[6].
Fig 1: Pharmacophore model of N4-butyl-6-chloropyrimidine-2,4-diamine in kinase active sites.
Synthetic Methodologies: Regioselective SNAr
The synthesis of N4-butyl-6-chloropyrimidine-2,4-diamine from 2-amino-4,6-dichloropyrimidine is a masterclass in kinetic control and electronic deactivation .
Causality Behind the Chemistry
In the starting material, the chlorines at C4 and C6 are chemically equivalent and highly reactive due to the electron-withdrawing nature of the pyrimidine ring. When n-butylamine attacks the C4 position, the resulting secondary amine donates electron density back into the pyrimidine ring via resonance. This electron donation significantly reduces the electrophilicity of the remaining C6 carbon. By strictly controlling the temperature at 0 °C during the initial addition, we exploit this electronic deactivation to halt the reaction at mono-substitution, preventing the formation of the unwanted di-butylated byproduct.
Fig 2: Regioselective SNAr synthesis workflow for N4-butyl-6-chloropyrimidine-2,4-diamine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the visual and thermal cues confirm the reaction's progression.
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Preparation: Suspend 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) or absolute Ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming n-butylamine nucleophile.
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Nucleophile Addition (Critical Step): Cool the reaction flask to exactly 0 °C using an ice-water bath. Add n-butylamine (1.05 equivalents) dropwise over 15 minutes. Causality: The first SNAr displacement is highly exothermic. Dropwise addition at 0 °C ensures kinetic control, trapping the mono-substituted product.
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Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
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Workup: Once complete, quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DIPEA salts, then dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude solid via flash column chromatography or recrystallization from hot ethanol to yield pure N4-butyl-6-chloropyrimidine-2,4-diamine.
Safety, Handling, and Regulatory Compliance
As an active pharmaceutical intermediate, N4-butyl-6-chloropyrimidine-2,4-diamine must be handled with stringent safety protocols. According to its Globally Harmonized System (GHS) classification, the compound exhibits the following hazards[1][7]:
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Acute Tox. 4: Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).
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Skin Irrit. 2: Causes skin irritation (H315).
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Eye Dam. 1: Causes serious eye damage (H318).
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STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H336).
Handling Directives: All synthetic manipulations must be performed inside a certified chemical fume hood. Operators must wear standard PPE, including nitrile gloves, a lab coat, and tightly sealed safety goggles to prevent severe eye damage from accidental aerosolization of the powder. Store the compound in a cool, dry place (ideally 2–8 °C for long-term stability) away from strong oxidizing agents.
Conclusion
N4-butyl-6-chloropyrimidine-2,4-diamine (CAS: 5457-91-0) is far more than a simple chemical building block; it is a rationally designed pharmacophore optimized for modern drug discovery. By understanding the causality behind its regioselective synthesis and the biophysical advantages conferred by its N4-butyl group, medicinal chemists can effectively leverage this intermediate to construct highly potent, selective, and cell-permeable kinase inhibitors.
Sources
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- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apicule.com [apicule.com]
- 6. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]
- 7. N4-butyl-6-chloropyrimidine-2,4-diamine | 5457-91-0 [sigmaaldrich.com]
